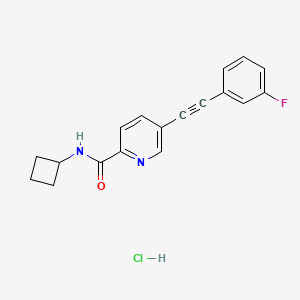
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)ethynyl)picolinamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and cognitive impairments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of 5-bromo-N-cyclobutylpicolinamide with 1-ethynyl-3-fluorobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
科学研究应用
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride has a wide range of scientific research applications:
作用机制
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride exerts its effects by acting as a positive allosteric modulator of the mGlu5 receptor. This modulation enhances the receptor’s response to its endogenous ligand, glutamate, leading to increased signaling through the receptor’s associated pathways. The compound binds to a distinct allosteric site on the mGlu5 receptor, which is separate from the orthosteric (glutamate) binding site .
相似化合物的比较
Similar Compounds
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB): Another positive allosteric modulator of mGlu5 with similar pharmacological properties.
N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA): A compound with a different chemical structure but similar modulatory effects on mGlu5.
Uniqueness
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is unique due to its specific binding affinity and efficacy as a positive allosteric modulator of mGlu5. Its distinct chemical structure allows for selective modulation of the receptor, minimizing off-target effects and enhancing its therapeutic potential .
属性
分子式 |
C18H16ClFN2O |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-8-14-9-10-17(20-12-14)18(22)21-16-5-2-6-16;/h1,3-4,9-12,16H,2,5-6H2,(H,21,22);1H |
InChI 键 |
ISLSQPVNTBEEGI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


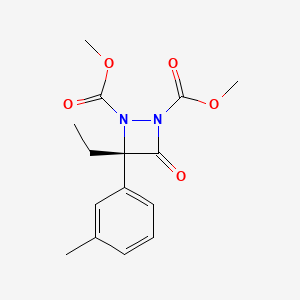
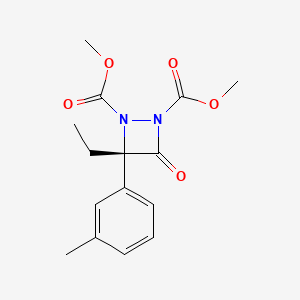
![4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B10768821.png)
![Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
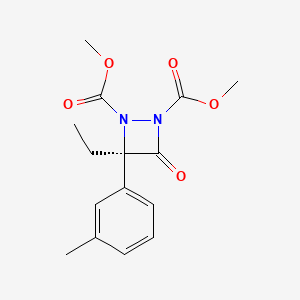

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
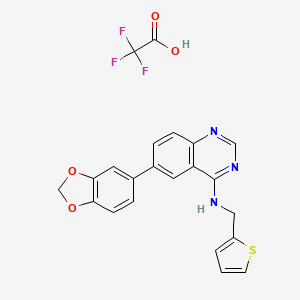
![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
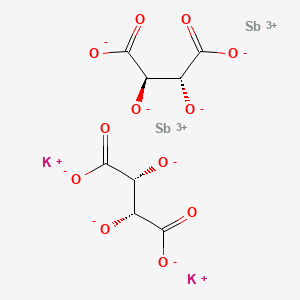
![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)
